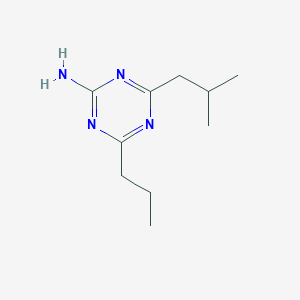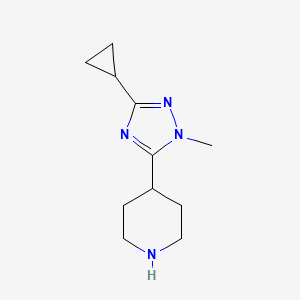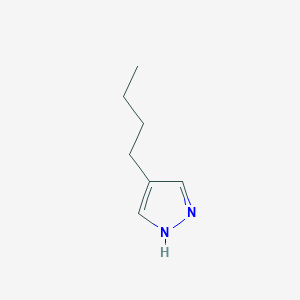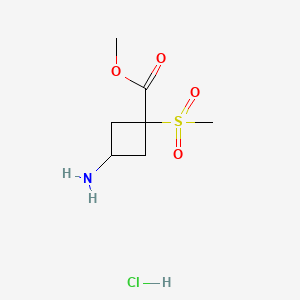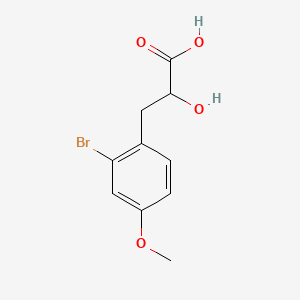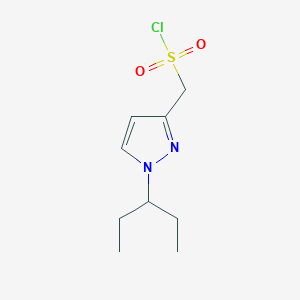
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Strong oxidizers like potassium permanganate
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonic acid
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonamide
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonate esters
Uniqueness
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to its combination of the pentan-3-yl group and the pyrazolyl moiety, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals.
Propriétés
Formule moléculaire |
C9H15ClN2O2S |
|---|---|
Poids moléculaire |
250.75 g/mol |
Nom IUPAC |
(1-pentan-3-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3 |
Clé InChI |
BWKCZIWPAVYHBO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


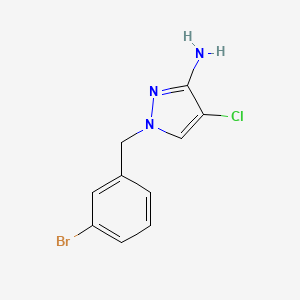
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)


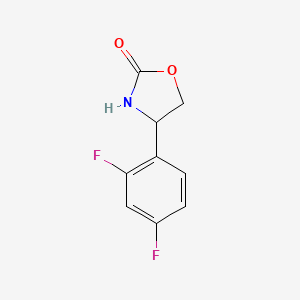
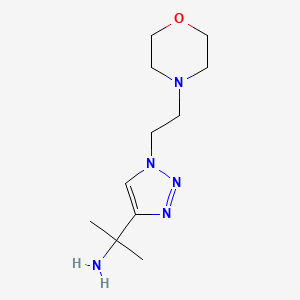
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
